16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE
Overview
Description
16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and the presence of a chlorophenyl group
Preparation Methods
The synthesis of 16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves multiple steps. Typically, the synthetic route includes the formation of the cyclopenta[a]phenanthrene core followed by the introduction of the chlorophenyl group. Common reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents using nucleophilic reagents.
Addition: The compound can participate in addition reactions, particularly at the double bond in the methylene group, using reagents like hydrogen or halogens.
Scientific Research Applications
16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar compounds include other derivatives of cyclopenta[a]phenanthrene with different substituents These compounds may have similar structures but differ in their chemical and biological properties
Properties
IUPAC Name |
(16E)-16-[(4-chlorophenyl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClO2/c1-26-12-11-22-21-10-8-20(29-2)14-17(21)5-9-23(22)24(26)15-18(25(26)28)13-16-3-6-19(27)7-4-16/h3-4,6-8,10,13-14,22-24H,5,9,11-12,15H2,1-2H3/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEISBLGPHCGBTI-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=C(C=C4)Cl)C2=O)CCC5=C3C=CC(=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)Cl)/C2=O)CCC5=C3C=CC(=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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